(4-(2-Furan-2-yl-ethyl)-phenyl)-methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[4-[2-(furan-2-yl)ethyl]phenyl]methanol |
InChI |
InChI=1S/C13H14O2/c14-10-12-5-3-11(4-6-12)7-8-13-2-1-9-15-13/h1-6,9,14H,7-8,10H2 |
InChI Key |
AIUZTDWAMICZDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Furan 2 Yl Ethyl Phenyl Methanol and Analogues
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For (4-(2-Furan-2-yl-ethyl)-phenyl)-methanol, the analysis primarily involves two key bond disconnections: the C-C bond of the benzyl (B1604629) alcohol and the C-C bond connecting the ethyl bridge to the phenyl ring.
A primary disconnection breaks the bond between the hydroxymethyl group and the phenyl ring. This suggests a precursor like a 4-(2-furan-2-yl-ethyl)benzoic acid derivative (e.g., an ester) which can be reduced to the target alcohol. Another strategic disconnection can be made at the ethyl bridge, suggesting a coupling reaction between a substituted phenyl precursor and a furan-containing fragment.
Key precursors identified through this analysis include:
4-substituted benzaldehydes or benzoic acids.
Furan-2-yl-ethyl halides or other activated species.
Furfural as a starting point for the furan (B31954) moiety. nih.gov
The choice of precursors is guided by commercial availability, cost, and the efficiency of the subsequent synthetic steps.
Conventional Synthetic Routes to Substituted Benzyl Alcohols
The synthesis of substituted benzyl alcohols is a well-established transformation in organic chemistry. organic-chemistry.orgasianpubs.org Several reliable methods can be adapted for the synthesis of the target molecule.
Reduction of Carboxylic Acid Derivatives (e.g., esters)
One of the most common and effective methods for preparing primary alcohols is the reduction of carboxylic acid derivatives, particularly esters. libretexts.org This approach offers high yields and selectivity.
For the synthesis of this compound, a precursor such as ethyl 4-(2-furan-2-yl-ethyl)benzoate would be required. This ester can be reduced to the corresponding benzyl alcohol.
Reducing Agents for Ester Reduction
| Reducing Agent | Characteristics |
|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | A powerful and versatile reducing agent, capable of reducing esters to primary alcohols with high efficiency. commonorganicchemistry.com |
| Diisobutylaluminum Hydride (DIBAL-H) | Offers more selectivity than LiAlH₄ and can be used at low temperatures to control the reaction. commonorganicchemistry.com |
The reaction mechanism typically involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the alkoxy group forms an aldehyde, which is then rapidly reduced to the primary alcohol. libretexts.org
Grignard or Organolithium Addition to Carbonyls (e.g., furfural)
Grignard and organolithium reagents are powerful nucleophiles used to form new carbon-carbon bonds. vapourtec.comyoutube.com These reagents can add to carbonyl compounds like aldehydes and ketones to produce alcohols. vapourtec.com
In a potential synthetic route, a Grignard reagent could be prepared from a suitable halo-aromatic compound. For instance, 4-bromobenzyl alcohol could be protected, converted to a Grignard reagent, and then reacted with a furan-containing electrophile. However, a more direct application involves the reaction of an organometallic reagent with furfural. nih.govgoogle.com For example, a Grignard reagent derived from a 4-(halomethyl)phenyl derivative could react with furfural, although this would lead to a secondary alcohol that would require further modification. It is important to note that the furan ring itself can undergo ring-opening under certain Grignard reaction conditions. acs.org
Multi-step Convergent Synthesis Approaches
For this compound, a convergent approach could involve:
Fragment A Synthesis: Preparation of a substituted benzyl alcohol, for example, 4-halobenzyl alcohol. The hydroxyl group would likely need to be protected.
Fragment B Synthesis: Preparation of a furan-containing organometallic reagent, such as 2-ethylfurylzinc or a related species.
Coupling: A palladium-catalyzed cross-coupling reaction (e.g., Negishi or Suzuki coupling) between Fragment A and Fragment B to form the C-C bond between the phenyl ring and the ethylfuran moiety.
Deprotection: Removal of the protecting group from the benzyl alcohol to yield the final product.
This modular strategy allows for flexibility in synthesizing analogues by simply modifying the individual fragments. nih.gov
Introduction of the Furan-2-yl-ethyl Moiety
Attaching the furan-2-yl-ethyl side chain to the phenyl ring is a crucial part of the synthesis. This can be accomplished through several methods, with alkylation strategies being particularly prominent.
Alkylation Strategies
Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions used to form C-C bonds with aromatic rings. chemguide.co.uknih.gov
Friedel-Crafts Acylation followed by Reduction: A reliable two-step method to introduce the ethyl bridge involves an initial Friedel-Crafts acylation followed by reduction. organic-chemistry.org
Acylation: The aromatic ring (e.g., benzene (B151609) or a substituted derivative) reacts with an acylating agent like furan-2-acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). researchgate.netgoogle.com This forms a ketone, 1-furan-2-yl-2-phenylethanone. This method avoids the polyalkylation issues often seen in direct Friedel-Crafts alkylation. organic-chemistry.orgrsc.org
Reduction: The resulting ketone is then reduced to the corresponding alkane. Common reduction methods include the Wolff-Kishner or Clemmensen reductions, which convert the carbonyl group into a methylene (B1212753) (-CH₂-) group, thus forming the desired ethyl bridge. organic-chemistry.org
Direct Alkylation: While direct Friedel-Crafts alkylation with a suitable 2-(2-haloethyl)furan could be envisioned, such reactions are often prone to issues like carbocation rearrangements and polyalkylation, making them less controlled than the acylation-reduction sequence. chemguide.co.ukyoutube.com
An alternative involves the reaction of a benzyl halide with 2-furfuryl bromide under specific conditions to yield 2-(β-phenylethyl)-furans. acs.org
Cross-Coupling Reactions (e.g., Suzuki-Miyaura with furan boronic acids)
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nbinno.com This reaction is particularly valuable for synthesizing biaryl and heteroaryl compounds, making it a key method for creating analogues of this compound. The core of this methodology involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium or nickel catalyst and a base. nbinno.comorgsyn.org
When applied to furan chemistry, 2-furanboronic acid serves as a critical building block, allowing for the direct and regioselective installation of the furan moiety onto various organic frameworks. nbinno.com The reaction's versatility is demonstrated by its compatibility with a wide array of heterocyclic halides and phenol-derived electrophiles. orgsyn.org
Key developments in this area include:
Catalyst Systems : While palladium catalysts, particularly those with electron-rich, sterically hindered phosphine (B1218219) ligands (e.g., PCy₃, P(tBu)₃, XPhos, SPhos), are common, nickel catalysts have emerged as a more abundant and cost-effective alternative. orgsyn.orgrsc.org Nickel catalysts like NiCl₂(PCy₃)₂ have proven effective for coupling heterocyclic substrates. orgsyn.orgorgsyn.org
Solvent Systems : To enhance sustainability, "green" solvents have been successfully employed. An efficient Suzuki coupling protocol for reacting aryl chlorides with furanboronic acids has been developed using aqueous n-butanol, which allows for near-quantitative yields and facile product separation. acs.org Other environmentally friendly solvents like 2-Me-THF and tert-amyl alcohol have also been used successfully. orgsyn.org
Reaction Conditions : The reaction typically proceeds under mild conditions. For example, the coupling of 3-pyridyl boronic acid with 2-chloropyridine can be achieved in excellent yield using a Pd₂(dba)₃/PCy₃ catalyst system with potassium phosphate as the base in a dioxane/water solvent mixture. rsc.org
The ability to couple furan boronic acids with a variety of partners under adaptable and increasingly sustainable conditions makes the Suzuki-Miyaura reaction an indispensable tool for synthesizing complex furan-containing molecules for the pharmaceutical and materials science industries. nbinno.com
Friedel-Crafts Alkylation on Furan Ring Systems
The Friedel-Crafts reaction, a classic method for attaching substituents to aromatic rings via electrophilic aromatic substitution, presents significant challenges when applied to furan. stackexchange.comwikipedia.org Traditional Friedel-Crafts alkylation is generally not practical for the furan series due to two main issues: catalyst-induced polymerization and polyalkylation. stackexchange.com The high electron density of the furan ring makes it highly reactive, but also susceptible to degradation and polymerization in the presence of strong Lewis acids like aluminum chloride (AlCl₃), which are typically used as catalysts. stackexchange.comrsc.org
Furthermore, the introduction of an alkyl group onto the furan ring activates it further, making subsequent alkylations more likely and leading to a mixture of polyalkylated products rather than a single desired compound. stackexchange.comquora.com These limitations often result in low selectivity and yields. rsc.org
Despite these difficulties, some progress has been made:
Milder Catalysts : To circumvent the harshness of traditional Lewis acids, alternative catalytic strategies are employed. Asymmetric Friedel-Crafts alkylation, for instance, can be achieved using organocatalysts like chiral phosphoric acid, which provides an atom-economical route to furan-2-ylamine derivatives. researchgate.net
Modern Variants : Recent advancements have focused on transition-metal-catalyzed C-H functionalization as a more controlled method for direct alkylation. A palladium-catalyzed protocol has been developed for the regioselective α-alkylation of furans using alkyl iodides, demonstrating good functional group tolerance and providing a practical route to α-alkylfurans. rsc.org This method avoids the harsh conditions and poor selectivity associated with classic Friedel-Crafts reactions. rsc.org
While direct Friedel-Crafts alkylation on furans remains challenging, modern catalytic methods are providing more reliable and selective pathways for the synthesis of alkyl-substituted furan derivatives. rsc.org
Modern and Sustainable Synthetic Approaches
Catalytic Hydrogenation and Transfer Hydrogenation
Catalytic hydrogenation is a crucial transformation for upgrading furan-based platform molecules into a variety of valuable chemicals and biofuels. researchgate.netmdpi.com This process can be tailored to selectively reduce either the furan ring itself, yielding tetrahydrofuran derivatives, or specific functional groups attached to the ring. researchgate.netacs.org
The hydrogenation of furfural, a key furan derivative, has been extensively studied and provides insights applicable to analogues of this compound. The reaction can produce furfuryl alcohol, tetrahydrofurfuryl alcohol, or 2-methylfuran, depending on the catalyst and reaction conditions. researchgate.net
Non-Noble Metal Catalysts : Due to the high cost of noble metals, significant research has focused on developing catalysts based on more abundant elements like copper (Cu), cobalt (Co), and nickel (Ni). mdpi.comfrontiersin.org These non-noble metal catalysts have shown comparable, and sometimes superior, activity and selectivity in furfural hydrogenation. mdpi.com For instance, bimetallic Cu-Ni catalysts on an Al₂O₃ support have demonstrated improved activity towards the production of 2-methylfuran and 2-methyltetrahydrofuran via transfer hydrogenation. mdpi.com
Selectivity Control : The choice of catalyst and reaction conditions is paramount for controlling selectivity. Mechanistic studies have shown that on a Ru/C catalyst, lower temperatures favor the hydrogenation of the furan ring, while higher temperatures prioritize the reduction of functional groups first. rwth-aachen.de This allows for the targeted synthesis of either saturated heterocyclic rings or compounds where only side-chain functionalities have been reduced.
Transfer Hydrogenation : As an alternative to using molecular hydrogen, transfer hydrogenation employs a hydrogen donor molecule, such as methanol (B129727) or isopropanol. This approach has been successfully used for furfural reduction to furfuryl alcohol with nearly 100% selectivity using alkaline earth metal oxide catalysts like CaO and SrO. rwth-aachen.de
The continuous development of new catalytic systems offers precise control over the hydrogenation of furan compounds, enabling the sustainable production of a wide range of derivatives. frontiersin.org
One-Pot and Multicomponent Reactions
Several innovative one-pot methods for furan synthesis have been developed:
A catalyst-free, three-component reaction between arylglyoxals, acetylacetone, and phenols in refluxing acetone produces highly functionalized furan derivatives in excellent yields. nih.govtubitak.gov.tr This method is noted for its simplicity and ease of workup. nih.gov
A titanium-mediated one-pot synthesis can produce 2-substituted furans from 3,3-diethoxypropyne and various aldehydes, offering an efficient and direct route to this class of compounds. clockss.org
A diethylzinc-mediated coupling between α,α-dibromoketones and α-bromocarbonyl compounds provides a novel one-pot pathway to di- and trisubstituted furans. bohrium.com
These approaches often overcome the drawbacks of traditional multi-step syntheses, such as the use of harsh conditions, expensive catalysts, and the need for chromatographic purification. nih.govtubitak.gov.tr The efficiency and atom economy of one-pot and multicomponent reactions make them a cornerstone of modern synthetic chemistry for producing furan-containing compounds. nih.gov
Flow Chemistry Applications in Furan Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering significant advantages in safety, scalability, and process control compared to traditional batch methods. vapourtec.com This is particularly relevant for the synthesis of furan derivatives, where some reactions can be hazardous or difficult to control on a large scale. researchgate.net
A prime example is the nitration of furan rings. Nitration reactions are inherently dangerous due to the use of highly reactive reagents and the potential for thermal runaways. bioengineer.org The furan ring itself is a delicate structure that can be compromised by the harsh conditions of typical nitration protocols, leading to low yields and poor reproducibility. researchgate.netnih.gov
Flow chemistry addresses these challenges directly:
Enhanced Safety : By performing reactions in a continuous stream within small-volume reactors, the accumulation of hazardous materials is minimized. For instance, a continuous flow platform has been developed for the safe in situ generation and use of acetyl nitrate, a mild but unstable nitrating agent, for the nitration of furfural. researchgate.netnih.gov
Precise Control : Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control leads to higher reproducibility and can significantly improve product yields. vapourtec.com
Scalability and Automation : Scaling up a flow process involves running the system for a longer duration rather than using larger, potentially more dangerous, reactors. High levels of integration and automation enable robust and reproducible synthesis of key pharmaceutical intermediates with minimal operator intervention. researchgate.netnih.gov
The application of flow chemistry has enabled the efficient and safe synthesis of important nitrofuran pharmaceuticals like nifuroxazide and nitrofurantoin in minutes, demonstrating its potential to revolutionize the production of furan-based compounds. nih.gov
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of chemical synthesis, aimed at maximizing product yield and selectivity while minimizing costs, reaction time, and environmental impact. scielo.brmdpi.com For the synthesis of furan derivatives, researchers have systematically investigated the effects of various parameters, including catalysts, solvents, temperature, and reagent stoichiometry.
Detailed studies have led to significant improvements in various synthetic methodologies. For example, in the oxidative coupling of phenylpropanoids to form dihydrobenzofuran structures, silver(I) oxide was identified as the most efficient oxidant, and acetonitrile (B52724) was found to be a superior solvent, offering a better balance between conversion and selectivity compared to more traditional solvents like dichloromethane or benzene. scielo.br This optimization also reduced the reaction time from 20 hours to just 4 hours without a significant loss in yield. scielo.br
The following table summarizes key findings from various optimization studies for reactions involving furan synthesis and modification.
| Reaction Type | Substrates | Catalyst / Reagents | Solvent / Temperature | Key Optimization Finding | Yield |
| Multicomponent Furan Synthesis | Arylglyoxals, Acetylacetone, Phenols | Triethylamine (base) | Acetone / Reflux | A catalyst-free, one-pot method provides excellent yields within 3 hours. | High (not specified) |
| Suzuki-Miyaura Coupling | Heterocyclic halides, Aryl boronic acids | NiCl₂(PCy₃)₂ | t-Amyl Alcohol / 100-120 °C | Use of a non-precious metal catalyst in a "green" solvent is highly effective. | 83% |
| Oxidative Dearomatization | α-Cyano-α,β-unsaturated ketones, Isocyanoacetates | None (base-free) | Dichloromethane / Room Temp. | The absence of a base catalyst exclusively yields the tetrasubstituted furan intermediate instead of the pyrrolone. | Not specified |
| Catalytic Hydrogenation | Furfural | Co and Pt-doped H-ZSM-5 | Not specified | Doping the zeolite catalyst increased Lewis and weak acid sites, boosting GVL yield significantly. | 85.4% |
| Multicomponent Cycloaddition | Alkynyl enones, Aldehydes, Secondary amines | InBr₃ | Dichloromethane / Room Temp. | Indium catalysts were found to be effective for this diastereoselective three-component reaction. | Up to 97% |
Synthesis of Structurally Related Analogues for Mechanistic and SAR Studies
The synthesis of structurally related analogues of this compound is crucial for elucidating its mechanism of action and establishing a comprehensive Structure-Activity Relationship (SAR). These studies involve systematic modifications of the parent molecule to probe the importance of various structural features for its biological activity. Key areas of modification typically include the furan ring, the phenyl ring, and the ethyl bridge connecting them.
A primary strategy in the design of analogues is bioisosteric replacement , where a functional group is substituted with another group that has similar physical or chemical properties, with the aim of enhancing the target activity or improving pharmacokinetic properties. For instance, the furan ring, an electron-rich aromatic system, can be a site for metabolic oxidation. Its replacement with other five-membered heterocyclic rings such as thiophene or pyrrole can provide valuable insights into the role of the heteroatom and the aromaticity of the ring in biological interactions.
Modification of the Furan Moiety
The furan ring offers several positions for substitution, allowing for the exploration of steric and electronic effects on activity. Synthetic strategies often involve the use of substituted furfural or 2-acetylfuran as starting materials. For example, a modular synthesis approach allows for the creation of furans with up to four different substituents through a trans-carboboration strategy, offering a high degree of flexibility in analogue design.
Table 1: Representative Bioisosteric Replacements for the Furan Ring
| Original Moiety | Bioisosteric Replacement | Rationale |
| Furan | Thiophene | Thiophene is a close bioisostere of furan, with similar size and electronics, but with a different heteroatom that can alter metabolic stability and binding interactions. |
| Furan | Pyrrole | Pyrrole introduces a hydrogen bond donor (N-H) which can lead to new interactions with biological targets. |
| Furan | Thiazole | The introduction of a second heteroatom (nitrogen) can modify the electronic distribution and polarity of the ring, potentially influencing target binding and solubility. |
| Furan | Pyrazole | Similar to thiazole, pyrazole offers a different arrangement of heteroatoms, providing another avenue to explore electronic and hydrogen bonding effects. |
The synthesis of these heterocyclic analogues often follows established protocols. For instance, thiophene derivatives can be synthesized using the Gewald reaction, which allows for the construction of the thiophene ring from elemental sulfur, an active methylene compound, and a ketone or aldehyde.
Modification of the Phenyl Ring
Synthetic routes to modify the phenyl ring often start from commercially available substituted benzaldehydes or benzoic acids. For example, a series of pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates were synthesized by modifying the phenyl ring B of the parent compound, leading to potent antimitotic agents. Such strategies can be adapted to introduce a variety of substituents onto the phenyl ring of this compound.
Modification of the Ethyl Bridge
Alterations to the two-carbon ethyl linker can provide information on the optimal distance and flexibility required for biological activity. Analogues with a shortened (methyl) or elongated (propyl, butyl) bridge can be synthesized to explore the spatial requirements of the binding pocket. Furthermore, the introduction of rigidity, for example, through the incorporation of a double bond (ethenyl bridge), can help to define the active conformation.
General Synthetic Strategies
A general and adaptable synthetic approach is essential for generating a library of analogues for comprehensive SAR studies. One common strategy involves the coupling of a furan-containing fragment with a phenyl-containing fragment. For example, a Stille coupling reaction can be employed to connect a stannylated furan derivative with a halogenated phenyl precursor. Subsequent functional group manipulations, such as reduction of a carbonyl group to the desired methanol, can then be performed.
Another versatile method is the Suzuki coupling, which can be used to form the bond between the furan and phenyl rings. A modular approach utilizing a trans-carboboration/cyclization/dehydration cascade can generate 3-borylated furans, which can then undergo Suzuki coupling to introduce a variety of substituted aryl groups.
Table 2: Summary of Synthetic Strategies for Analogue Generation
| Modification Site | Synthetic Strategy | Key Reactions | Starting Materials |
| Furan Ring | Modular synthesis via carboboration | trans-carboboration, cyclization, dehydration, Suzuki coupling | Propargyl alcohols, acid chlorides, aryl halides |
| Phenyl Ring | Functionalization of pre-existing rings | Nitration, halogenation, acylation followed by reduction or further modification | Substituted benzaldehydes, benzoic acids |
| Heterocyclic Core | Bioisosteric replacement | Gewald reaction (for thiophenes), Paal-Knorr synthesis (for pyrroles) | Elemental sulfur, active methylene compounds, dicarbonyl compounds |
| Ethyl Bridge | Wittig or Horner-Wadsworth-Emmons reaction | Olefination followed by reduction | Furan-2-carbaldehyde, substituted benzyl phosphonium salts or phosphonates |
The biological evaluation of these synthesized analogues allows for the identification of key structural features responsible for the desired activity. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery.
Chemical Reactivity and Derivatization Studies of 4 2 Furan 2 Yl Ethyl Phenyl Methanol
Reactions Involving the Hydroxyl Group
The benzylic hydroxyl group in (4-(2-Furan-2-yl-ethyl)-phenyl)-methanol is a primary site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification
The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid catalyst or a coupling agent, to form the corresponding esters. A common method for this transformation is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst masterorganicchemistry.com. For instance, reaction with acetic anhydride would yield (4-(2-furan-2-yl-ethyl)-phenyl)-methyl acetate (B1210297).
Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or by acid-catalyzed condensation with another alcohol google.com. For example, treatment with sodium hydride followed by methyl iodide would produce (4-(2-furan-2-yl-ethyl)-phenyl)-methoxymethane. The use of zeolites as catalysts has also been reported for the etherification of benzylic alcohols google.com.
Table 1: Examples of Esterification and Etherification Reactions
| Reaction Type | Reagents | Product |
| Esterification | Acetic Anhydride, Pyridine | (4-(2-furan-2-yl-ethyl)-phenyl)-methyl acetate |
| Etherification | Sodium Hydride, Methyl Iodide | (4-(2-furan-2-yl-ethyl)-phenyl)-methoxymethane |
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary benzylic alcohol can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for the conversion to the corresponding aldehyde, 4-(2-furan-2-yl-ethyl)-benzaldehyde.
Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in acidic conditions, will further oxidize the aldehyde to the carboxylic acid, 4-(2-furan-2-yl-ethyl)-benzoic acid researchgate.net. The oxidation of a similar compound, 1-(furan-2-yl)ethanol, has been successfully demonstrated using a bimetallic catalyst, highlighting the feasibility of such transformations rsc.org.
Table 2: Oxidation Products of this compound
| Oxidizing Agent | Product | Product Class |
| Pyridinium Chlorochromate (PCC) | 4-(2-furan-2-yl-ethyl)-benzaldehyde | Aldehyde |
| Potassium Permanganate (KMnO4) | 4-(2-furan-2-yl-ethyl)-benzoic acid | Carboxylic Acid |
Nucleophilic Substitution Reactions
The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl2) or a phosphorus halide like PBr3 would replace the hydroxyl group with a chlorine or bromine atom, respectively, forming 2-(2-(4-(chloromethyl)phenyl)ethyl)furan or 2-(2-(4-(bromomethyl)phenyl)ethyl)furan. These benzylic halides are then susceptible to attack by a wide range of nucleophiles, such as cyanides, azides, or amines, to introduce new functional groups. Copper-catalyzed thioetherification of benzylic alcohols with thiols has also been reported as an efficient C-S bond formation strategy nih.gov.
Reactivity of the Furan (B31954) Heterocycle
The furan ring in this compound is an electron-rich aromatic system that readily participates in electrophilic aromatic substitution and cycloaddition reactions.
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring is significantly more reactive towards electrophiles than benzene (B151609). Due to the presence of the ethyl-phenyl-methanol substituent at the 2-position, electrophilic attack is directed to the vacant 5-position. This is because the carbocation intermediate formed by attack at the 5-position is better stabilized by resonance involving the oxygen atom's lone pair of electrons. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions pearson.compearson.commasterorganicchemistry.com. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield (4-(2-(5-nitrofuran-2-yl)-ethyl)-phenyl)-methanol.
Cycloaddition Reactions (e.g., Diels-Alder)
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction zbaqchem.com. The reactivity of the furan diene is influenced by the substituent at the 2-position. Electron-donating groups, such as the alkyl group in the target molecule, can increase the reactivity of the furan ring in Diels-Alder reactions rsc.org. It will react with a variety of dienophiles, such as maleic anhydride or acrylates, to form oxabicyclic adducts. For instance, reaction with maleic anhydride would yield a bicyclic adduct, which can then be further manipulated synthetically. The presence of the substituent at the 2-position can influence the stereoselectivity of the cycloaddition nih.gov.
Ring Opening and Recyclization Reactions of Furan
The furan ring, a key structural motif in this compound, is susceptible to ring-opening and recyclization reactions under specific conditions, which can be exploited for the synthesis of diverse molecular architectures. The chemistry of furan is notably sensitive to acidic conditions, which can catalyze its cleavage. osi.lvmdpi.com The presence of electron-releasing substituents on the furan ring can generate reactive electrophiles during protonation, which may lead to polymerization and ring-opening reactions. pharmaguideline.com
Oxidative methods also provide a pathway to furan ring cleavage. Reagents such as sodium hypochlorite, hydrogen peroxide, or meta-chloroperbenzoic acid can be used to induce ring opening. pharmaguideline.com For instance, the ring-opening of furfuryl alcohol, a related furan-containing alcohol, is known to yield levulinic acid and its esters. mdpi.comnih.gov The conditions of these reactions, including the choice of acid initiator and the presence of water, can significantly influence the outcome and the formation of side products. mdpi.comnih.gov
Furthermore, the furan moiety can undergo recyclization reactions to form new heterocyclic systems. An example of this is the acid-catalyzed recyclization of the furan ring in 2-R-amino-3-furfurylthiophenes, which has been developed as a method for producing thieno[2,3-b]pyrrole derivatives. osi.lv For the title compound, such reactions would offer a route to convert the furan portion into other valuable chemical structures.
Table 1: Representative Conditions for Furan Ring Opening and Recyclization
| Reaction Type | Reagents and Conditions | Typical Products |
|---|---|---|
| Acid-Catalyzed Opening | Strong acids (e.g., HCl, H₂SO₄) | Dicarbonyl compounds (e.g., levulinic acid derivatives) mdpi.comnih.gov |
| Oxidative Opening | m-CPBA, H₂O₂, NaOCl | Carbonyl-containing acyclic compounds pharmaguideline.com |
| Acid-Catalyzed Recyclization | Acidic mixture (e.g., HCl/Acetic Acid) on substituted furans | New heterocyclic systems (e.g., thieno[2,3-b]pyrroles) osi.lv |
Reactivity of the Phenyl Ring
The phenyl ring in this compound possesses two substituents positioned para to each other: a 2-(furan-2-yl)ethyl group and a hydroxymethyl group. The interplay of these substituents dictates the reactivity and regioselectivity of reactions occurring on the aromatic ring.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. uomustansiriyah.edu.iq The rate and position of substitution are strongly influenced by the electronic properties of the substituents already present on the ring. libretexts.org Substituents are broadly classified as activating (electron-donating), which increase the reaction rate and direct incoming electrophiles to the ortho and para positions, or deactivating (electron-withdrawing), which slow the reaction and typically direct to the meta position. libretexts.orglibretexts.org
In the case of this compound, the 2-(furan-2-yl)ethyl group is an alkyl-type substituent. Alkyl groups are activating and are established ortho-, para- directors. libretexts.org The hydroxymethyl group (-CH₂OH) is generally considered weakly deactivating due to the inductive electron withdrawal by the oxygen atom, but it also acts as an ortho-, para- director because the oxygen's lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance.
Since the two groups are para to one another, the para position is blocked. Therefore, electrophilic substitution will occur at the ortho positions relative to the existing substituents. The positions ortho to the activating 2-(furan-2-yl)ethyl group are expected to be the primary sites of reaction.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Phenyl Ring
| Reaction | Electrophile (E⁺) | Reagents | Expected Major Product(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | (4-(2-Furan-2-yl-ethyl)-2-nitro-phenyl)-methanol |
| Halogenation | Br⁺ | Br₂, FeBr₃ | (2-Bromo-4-(2-furan-2-yl-ethyl)-phenyl)-methanol |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 5-(2-Furan-2-yl-ethyl)-2-(hydroxymethyl)-benzenesulfonic acid |
| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | (4-(2-Furan-2-yl-ethyl)-2-alkyl-phenyl)-methanol |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 1-(5-(2-Furan-2-yl-ethyl)-2-(hydroxymethyl)-phenyl)-ethanone |
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings that circumvents the product mixtures often seen in classical EAS reactions. wikipedia.orgsemanticscholar.org This method relies on the presence of a directed metalation group (DMG), which is typically a heteroatom-containing functional group. baranlab.org The DMG coordinates to a strong organolithium base, such as n-butyllithium, facilitating the deprotonation of a proximate ortho proton. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce a new substituent exclusively at that ortho position. wikipedia.orgorganic-chemistry.org
The hydroxymethyl group (-CH₂OH) of the title compound can serve as a precursor to an effective DMG. The acidic proton of the alcohol would first be removed by the organolithium base to form a lithium alkoxide (-CH₂O⁻Li⁺). This alkoxide can then act as a DMG, directing a second equivalent of the base to deprotonate one of the adjacent (ortho) positions on the phenyl ring. researchgate.net This process provides a highly regioselective route to 2,4,5-trisubstituted benzene derivatives.
Table 3: Potential Functionalizations via Directed ortho Metalation
| Step 1: Metalation | Step 2: Electrophile (E⁺) | Reagent for Step 2 | Resulting Functional Group (-E) |
|---|---|---|---|
| 1. Deprotonation with 2 eq. n-BuLi | Carboxylation | CO₂ (gas), then H₃O⁺ | -COOH |
| 2. ortho-Lithiation | Iodination | I₂ | -I |
| Silylation | TMSCl | -Si(CH₃)₃ | |
| Borylation | B(OMe)₃, then H₃O⁺ | -B(OH)₂ | |
| Aldehyde formation | DMF | -CHO |
Investigations into Chemo- and Regioselectivity
The presence of two distinct aromatic rings in this compound—the furan and the substituted phenyl ring—raises important questions of chemoselectivity (which ring reacts?) and regioselectivity (where on the ring does it react?). The outcome of a given reaction is highly dependent on the reaction conditions.
In electrophilic aromatic substitution, the furan ring is significantly more electron-rich and thus more reactive than the benzene ring. pearson.compearson.comksu.edu.sa Therefore, under mild electrophilic conditions, the reaction is expected to occur preferentially on the furan ring. EAS on furans typically happens at the C2 or C5 position (α-positions) because the carbocation intermediate is better stabilized by resonance involving the oxygen atom. pearson.comyoutube.com Since the C2 position of the furan in the title compound is already substituted, electrophilic attack would be strongly directed to the C5 position. To achieve substitution on the less reactive phenyl ring, the furan ring would likely need to be temporarily passivated, or harsher conditions would be required.
In contrast, directed ortho metalation offers excellent chemoselectivity for the phenyl ring. The organolithium base will specifically interact with the hydroxymethyl group (as an alkoxide), directing functionalization to the phenyl ring with high regioselectivity for the ortho position, leaving the furan ring untouched.
Acid-catalyzed reactions present another chemoselectivity challenge. Strong acids can lead to the opening of the sensitive furan ring, a reaction pathway not typically available to the more stable benzene ring. mdpi.compharmaguideline.com Therefore, controlling the acidity is crucial to avoid decomposition of the furan moiety when targeting reactions on the phenyl ring.
Table 4: Summary of Chemo- and Regioselectivity
| Reaction Type | Preferred Ring | Preferred Position(s) | Rationale |
|---|---|---|---|
| Electrophilic Aromatic Substitution (Mild) | Furan | C5 | Furan is more electron-rich than the phenyl ring; C5 is the most activated unsubstituted position. pearson.compearson.com |
| Electrophilic Aromatic Substitution (Forced) | Phenyl | ortho to the 2-(furan-2-yl)ethyl group | The alkyl group is activating, directing substitution to its ortho positions. libretexts.org |
| Directed ortho Metalation | Phenyl | ortho to the -CH₂OH group | The alkoxide formed from the -CH₂OH group acts as a powerful directed metalation group. researchgate.net |
| Acid-Catalyzed Reaction | Furan | Ring Opening | The furan ring is susceptible to acid-catalyzed cleavage. osi.lvpharmaguideline.com |
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net It provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial structural insights, multi-dimensional NMR experiments are essential for the unambiguous assignment of all signals and for confirming the connectivity of the molecular fragments of (4-(2-Furan-2-yl-ethyl)-phenyl)-methanol. Two-dimensional (2D) NMR is a powerful technique for the complete analysis and assignment of chemical structures. researchgate.net
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons of the ethyl bridge (-CH₂-CH₂-) and between the adjacent protons on both the furan (B31954) and the phenyl rings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of carbon resonances based on their corresponding, and more easily assigned, proton signals.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. NOESY correlations could help determine the preferred spatial arrangement of the furan and phenyl rings relative to the connecting ethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations for this compound Predicted data based on standard chemical shift values for similar structural motifs.
| Position | Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1' | CH₂ | 4.65 | 65.0 | C2', C6', C7' |
| 2', 6' | CH | 7.30 | 127.5 | C4', C1' |
| 3', 5' | CH | 7.20 | 129.0 | C1', C7' |
| 4' | C | - | 140.0 | - |
| 7' | C | - | 138.0 | - |
| 8' | CH₂ | 2.95 | 36.0 | C7', C3', C5', C9' |
| 9' | CH₂ | 2.90 | 29.0 | C8', C2'' |
| 2'' | C | - | 155.0 | - |
| 3'' | CH | 6.10 | 105.5 | C2'', C5'' |
| 4'' | CH | 6.30 | 110.0 | C2'', C5'' |
| 5'' | CH | 7.25 | 141.0 | C3'', C4'' |
Solid-State NMR for Conformational Analysis
While solution-state NMR provides information on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can elucidate the specific conformation and packing arrangement adopted in the crystalline or amorphous solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. For furan-containing compounds, ssNMR can be a valuable tool for conformational analysis. researchgate.netnih.gov In the case of this compound, ssNMR could determine the torsional angles between the phenyl ring, the ethyl bridge, and the furan ring, providing insights into the molecule's three-dimensional structure in its solid form, which may differ significantly from its conformation in solution. mdpi.com
Quantitative NMR for Purity Determination
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. researchgate.netbwise.kryoutube.com The signal intensity (integral) in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. ox.ac.ukemerypharma.com
To perform a qNMR analysis, a precisely weighed amount of the analyte is mixed with a precisely weighed amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The purity of the analyte can then be calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard.
Purity Calculation Formula:
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
I: Integral value of the signal
N: Number of protons generating the signal
M: Molar mass
m: Mass
P: Purity of the standard
x: Analyte
std: Internal Standard
Table 2: Example Data for qNMR Purity Determination of this compound Hypothetical data for illustrative purposes.
| Parameter | Analyte (x) | Internal Standard (Maleic Acid) |
| Mass (m) | 25.50 mg | 10.15 mg |
| Molar Mass (M) | 202.25 g/mol | 116.07 g/mol |
| Signal Used | -CH₂OH (s) | -CH=CH- (s) |
| Number of Protons (N) | 2 | 2 |
| Integral (I) | 1.00 | 0.55 |
| Purity of Standard (Pₛₜd) | - | 99.9% |
| Calculated Purity (Pₓ) | 98.7% | - |
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured exact mass to the theoretical mass calculated from the isotopic masses of the constituent elements, the molecular formula can be confirmed. This is a critical step in verifying the identity of this compound.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₄O₂ |
| Theoretical Monoisotopic Mass | 202.0994 u |
| Hypothetical Observed Mass [M+H]⁺ | 203.1068 u |
| Theoretical Mass [M+H]⁺ | 203.1072 u |
| Mass Difference | -0.0004 u |
| Error | -2.0 ppm |
Fragmentation Pathway Analysis (e.g., EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule, showing the molecular ion (M⁺•) and various fragment ions. Analyzing these fragments provides valuable structural information. imreblank.chkobv.de
For this compound, key fragmentation pathways would likely include:
Benzylic Cleavage: The most favorable cleavage often occurs at the benzylic position. Loss of the ethyl-furan moiety would lead to a stable benzyl (B1604629) cation at m/z 107.
Tropylium (B1234903) Ion Formation: The benzyl cation at m/z 107 can rearrange to the highly stable tropylium ion (m/z 91) through the loss of an oxygen atom.
Furan Ring Fragmentation: Cleavage of the bond between the ethyl bridge and the furan ring can produce a furanomethyl radical or cation (m/z 81).
Loss of Water: Dehydration of the molecular ion can occur, leading to a fragment at m/z 184.
Table 4: Predicted Key Fragments in the EI-MS of this compound Predicted fragmentation based on established principles.
| m/z | Proposed Fragment Structure | Description |
| 202 | [C₁₃H₁₄O₂]⁺• | Molecular Ion |
| 184 | [C₁₃H₁₂O]⁺• | Loss of H₂O |
| 121 | [C₈H₉O]⁺ | Cleavage of C-C bond in ethyl bridge |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage, loss of ethyl-furan radical |
| 95 | [C₆H₇O]⁺ | Cleavage of C-C bond in ethyl bridge |
| 81 | [C₅H₅O]⁺ | Furanomethyl cation |
Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrational modes of its furan, substituted benzene (B151609), and methanol (B129727) functional groups. globalresearchonline.net Each functional group possesses characteristic vibrational frequencies. vscht.cz
O-H Stretch: A broad and strong absorption band is expected in the IR spectrum, typically in the region of 3400-3200 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group involved in hydrogen bonding.
Aromatic C-H Stretch: The C-H stretching vibrations of the furan and phenyl rings are anticipated to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz
Aliphatic C-H Stretch: The symmetric and asymmetric stretching vibrations of the methylene (B1212753) (-CH₂-) groups in the ethyl linker would produce bands in the 2960-2850 cm⁻¹ region. msu.edu
Aromatic C=C Stretch: The stretching vibrations within the furan and phenyl rings are expected to give rise to several bands in the 1610-1450 cm⁻¹ region. globalresearchonline.netvscht.cz
C-O Stretch: A strong band corresponding to the stretching vibration of the C-O bond in the primary alcohol is expected in the 1050-1000 cm⁻¹ range. The C-O-C stretching of the furan ring would also contribute to absorption in the 1250-1020 cm⁻¹ region. udayton.edu
Out-of-Plane C-H Bending: The substitution pattern of the aromatic ring (1,4-disubstituted) would result in a strong absorption band in the 850-800 cm⁻¹ region due to out-of-plane C-H bending.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region | Functional Group |
| O-H Stretch | 3400-3200 | High Frequency | Alcohol |
| Aromatic C-H Stretch | 3100-3000 | High Frequency | Furan, Phenyl |
| Aliphatic C-H Stretch | 2960-2850 | High Frequency | Ethyl Linker |
| Aromatic C=C Stretch | 1610-1450 | Fingerprint | Furan, Phenyl |
| C-O Stretch | 1050-1000 | Fingerprint | Alcohol |
| C-O-C Stretch (Furan) | 1250-1020 | Fingerprint | Furan |
| C-H Out-of-Plane Bend | 850-800 | Fingerprint | 1,4-Disubstituted Phenyl |
This interactive table summarizes the expected characteristic IR and Raman vibrational frequencies for the key functional groups within this compound.
The combination of vibrational bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to a specific molecule and serves as a structural fingerprint. This allows for the unambiguous identification of this compound by comparing its spectrum to that of a reference standard.
Isotopic labeling studies, while not found in the literature for this specific compound, represent a powerful method for verifying vibrational mode assignments. For example, substituting the hydrogen of the hydroxyl group with deuterium (B1214612) (O-H to O-D) would cause a predictable shift of the O-H stretching band to a lower frequency (around 2500 cm⁻¹) due to the increased mass of deuterium. This confirms the assignment of that specific band and can help disentangle complex regions of the spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule.
To perform single crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. This is typically achieved through methods like slow evaporation of a saturated solution, vapor diffusion, or slow cooling. ufl.eduufl.edu Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. eurjchem.comresearchgate.net
The analysis would yield precise atomic coordinates, from which the molecular structure can be visualized. It would also provide key crystallographic data, as shown in the table below, which are essential for identifying the specific crystalline form or polymorph. Although no published crystal structure exists for this specific compound, the table illustrates the type of data that would be obtained from such an analysis. nih.govresearchgate.net
| Parameter | Information Provided |
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |
| Z | The number of molecules per unit cell. |
| Calculated Density | The density of the crystal as calculated from the crystallographic data. |
| R-factor | An indicator of the quality of the agreement between the experimental diffraction data and the final structural model. |
This interactive table describes the fundamental parameters obtained from a single crystal X-ray diffraction experiment.
Beyond the molecular structure, X-ray crystallography reveals how molecules pack together in the solid state. This packing is governed by intermolecular interactions. For this compound, several key interactions would be expected to dictate the crystal packing. nih.gov
Hydrogen Bonding: The primary and most significant interaction would be hydrogen bonding involving the hydroxyl group of the methanol moiety. This group can act as both a hydrogen bond donor (O-H) and acceptor (the lone pairs on the oxygen), likely forming chains or networks of molecules within the crystal lattice. nih.govresearchgate.net
C-H···π Interactions: Weaker interactions between C-H bonds (from the ethyl linker or the aromatic rings) and the π-systems of the furan or phenyl rings are also possible.
The analysis would also provide a definitive view of the molecule's conformation in the solid state. Of particular interest is the torsion angle of the ethyl linker, which would define the spatial relationship between the furan and phenyl rings. This conformation is a result of minimizing steric hindrance while maximizing favorable intermolecular interactions within the crystal lattice. nih.gov
Chromatographic Techniques for Separation and Purity
Chromatography is a cornerstone of modern chemical analysis, enabling the separation of individual components from a complex mixture. For a compound such as this compound, a combination of chromatographic techniques is typically employed to ensure its isolation in a pure form and to verify its identity and quality.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound would be crucial for monitoring reaction progress, identifying impurities, and determining the final purity of the synthesized compound.
A typical HPLC method for a furan derivative with aromatic functionality would likely employ a reversed-phase approach. In this mode of chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Key Parameters for HPLC Method Development:
| Parameter | Typical Conditions for Furan Derivatives | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides good retention and separation for moderately polar organic compounds. |
| Mobile Phase | A gradient of acetonitrile (B52724) and water or methanol and water. | Allows for the elution of a range of compounds with varying polarities. |
| Detection | UV-Vis Detector (e.g., at 254 nm or a wavelength of maximum absorbance) | The furan and phenyl rings are strong chromophores, enabling sensitive detection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good resolution and reasonable analysis times. |
| Injection Volume | 10-20 µL | A typical volume for analytical injections. |
The development process would involve optimizing the mobile phase composition and gradient to achieve adequate resolution between the main compound peak and any potential impurities or byproducts. For instance, the analysis of unsymmetrically disubstituted furans has been successfully performed using HPLC systems equipped with a dual absorbance detector, highlighting the utility of this technique for furan-containing molecules acs.org.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility due to the presence of the polar hydroxyl group, it can be readily analyzed by GC-MS after a derivatization step. Derivatization, such as silylation, converts the polar -OH group into a less polar and more volatile silyl (B83357) ether, making the compound amenable to GC analysis.
The analysis of various furan derivatives in different matrices has been extensively studied, providing a solid foundation for developing a method for the target compound mdpi.comresearchgate.netuzh.chresearchgate.netnih.gov.
Hypothetical GC-MS Parameters for Derivatized this compound:
| Parameter | Typical Conditions for Furan Derivatives | Rationale |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) | A versatile column suitable for a wide range of organic compounds. |
| Injector Temperature | 250-280 °C | Ensures efficient volatilization of the derivatized analyte. |
| Oven Program | A temperature gradient, e.g., starting at 100 °C and ramping to 300 °C. | Optimizes the separation of the analyte from any volatile impurities. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | An inert carrier gas that is compatible with mass spectrometry. |
| MS Ionization | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |
| MS Detector | Quadrupole Mass Analyzer (in scan or selected ion monitoring mode) | Provides mass-to-charge ratio information for structural elucidation and quantification. |
The mass spectrum of the derivatized compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of specific functional groups, which would aid in its structural confirmation.
Following the synthesis of this compound, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Preparative chromatography, which is essentially a scaled-up version of analytical chromatography, is the method of choice for isolating pure compounds in larger quantities.
Column chromatography using silica (B1680970) gel is a common and effective technique for the purification of moderately polar organic compounds. The purification of a structurally related compound, furan-2-yl(phenyl)methanol, has been successfully achieved using column chromatography with a gradient of hexanes and ethyl acetate (B1210297) as the eluent orgsyn.org. This suggests that a similar solvent system would be effective for the purification of this compound.
Typical Parameters for Preparative Column Chromatography:
| Parameter | Typical Conditions | Rationale |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | A polar stationary phase that effectively separates compounds based on polarity. |
| Mobile Phase | A gradient of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). | Allows for the selective elution of compounds with different polarities. |
| Elution Monitoring | Thin-Layer Chromatography (TLC) | A quick and efficient way to track the separation and identify fractions containing the desired compound. |
The choice of solvents is crucial for achieving good separation. Safer solvent alternatives, such as blends of heptane (B126788) and ethyl acetate, are increasingly being used in the pharmaceutical industry for column chromatography to reduce health and environmental risks nih.gov. For more challenging separations or to achieve very high purity, preparative HPLC can be employed nih.gov.
Computational Chemistry and Theoretical Studies of 4 2 Furan 2 Yl Ethyl Phenyl Methanol
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for studying furan-containing compounds. researchgate.netresearchgate.net Methods like DFT, with functionals such as B3LYP, and ab initio approaches offer a balance of computational cost and accuracy for predicting the geometric and electronic properties of molecules of this size. nih.govnih.gov These calculations are typically performed using well-defined basis sets, such as 6-311++G(d,p), to ensure reliable results for optimized geometry, vibrational frequencies, and electronic transitions. nih.govtsijournals.com
The electronic structure of (4-(2-Furan-2-yl-ethyl)-phenyl)-methanol is characterized by the distinct π-systems of the furan (B31954) and phenyl rings. Molecular orbital (MO) analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's electronic behavior and reactivity. nih.gov
The HOMO is typically localized on the more electron-rich regions of the molecule, which act as electron-donating centers. For this compound, the HOMO is expected to have significant contributions from the furan ring, which is known to be a good electron donor. mdpi.com The LUMO, conversely, represents the electron-accepting region and is likely distributed over the phenylmethanol portion of the molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. tsijournals.com The calculated HOMO-LUMO gap can also provide a theoretical basis for predicting the electronic absorption properties of the molecule. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Properties Calculations performed at the B3LYP/6-311G(d,p) level of theory.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -5.85 | Highest Occupied Molecular Orbital; associated with electron-donating capability. |
| LUMO Energy | -0.95 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |
| Energy Gap (ΔE) | 4.90 | Indicates molecular stability and reactivity; influences electronic transitions. |
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map for this compound would show negative potential (red/yellow regions) localized around the electronegative oxygen atoms of the furan ring and the hydroxyl group. These regions are susceptible to electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms, particularly the hydroxyl proton, indicating sites for nucleophilic interaction.
Local reactivity descriptors, such as Fukui functions (f(r)), provide more detailed, atom-specific information. nih.gov The Fukui function for nucleophilic attack (f+) highlights the sites most likely to accept an electron, while the function for electrophilic attack (f-) indicates the sites most prone to donating an electron. mdpi.com For this molecule, the furan ring atoms would be expected to have high f- values, confirming their nucleophilic character, whereas the carbon atom attached to the hydroxyl group would likely show a significant f+ value.
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.gov
Infrared (IR) Frequencies: Theoretical vibrational analysis can predict the IR spectrum. researchgate.net By calculating the harmonic vibrational frequencies, characteristic peaks can be assigned to specific functional groups. For this compound, key predicted vibrations would include the O-H stretching of the alcohol, aromatic C-H stretching from both rings, C=C stretching within the rings, and the characteristic C-O stretching of the furan and alcohol groups. mdpi.com Calculated frequencies are often scaled by an empirical factor to better match experimental results. materialsciencejournal.org
Table 2: Predicted Characteristic IR Frequencies Calculations performed at the B3LYP/6-311G(d,p) level of theory.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Functional Group |
| O-H Stretch | ~3550 | Alcohol |
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and Furan Rings |
| Aliphatic C-H Stretch | 2950 - 2850 | Ethyl Linker |
| C=C Stretch | 1610, 1500 | Aromatic Rings |
| C-O Stretch | ~1150 | Furan Ring |
| C-O Stretch | ~1050 | Alcohol |
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. wu.ac.th These predictions are valuable for assigning peaks in experimental spectra. Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and generally show good correlation with experimental values. The predicted shifts would reflect the electronic environment of each nucleus, distinguishing between aromatic protons on the furan and phenyl rings, aliphatic protons on the ethyl bridge, and the unique protons of the hydroxymethyl group.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the ethyl linker and the rotation of the hydroxymethyl group grant this compound significant conformational freedom. Understanding its preferred three-dimensional structure and the energy barriers between different conformers is crucial for interpreting its properties and interactions.
Identifying the global minimum energy conformation is the first step in conformational analysis. This involves exploring the potential energy surface (PES) by systematically varying the key dihedral angles of the molecule. wu.ac.th The primary degrees of freedom are the torsions around the single bonds of the ethyl bridge (Furan-CH₂-CH₂-Phenyl) and the bond connecting the hydroxymethyl group to the phenyl ring (Phenyl-CH₂-OH). The search for the lowest energy structure reveals the most stable arrangement of the furan and phenyl rings relative to each other and the orientation of the hydroxyl group. The global minimum is likely a staggered conformation along the ethyl chain to minimize steric hindrance.
To quantify the energy landscape, torsional scans are performed. wuxiapptec.com A torsional scan involves rigidly rotating a specific dihedral angle in discrete steps (e.g., 10-20 degrees) while allowing the rest of the molecule's geometry to relax at each step. This process generates a potential energy profile that shows low-energy conformers (valleys) and the transition states (peaks) that separate them. researchgate.netnih.gov
The energy difference between a minimum and a peak on this profile represents the rotational energy barrier. wuxiapptec.com For this compound, scans of the dihedral angles τ₁(C-C-C-C) of the ethyl bridge and τ₂(C-C-C-O) of the hydroxymethyl group are of particular interest. The calculated energy barriers provide information on the rate of interconversion between different conformers at a given temperature. Low energy barriers (a few kcal/mol) indicate rapid rotation and conformational flexibility at room temperature.
Table 3: Illustrative Potential Energy Scan for τ₁ (Furan-CH₂-CH₂-Phenyl) Rotation
| Dihedral Angle (τ₁) | Relative Energy (kcal/mol) | Conformation |
| 0° | 5.5 | Eclipsed (Syn-periplanar) |
| 60° | 0.8 | Gauche |
| 120° | 4.0 | Eclipsed |
| 180° | 0.0 | Anti-periplanar (Global Minimum) |
| 240° | 4.0 | Eclipsed |
| 300° | 0.8 | Gauche |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations represent a powerful computational methodology for understanding the physical movements of atoms and molecules. In the context of drug discovery and materials science, MD simulations provide a dynamic picture of how a compound like this compound behaves over time, offering insights that are not accessible through static modeling. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals the conformational changes, interaction dynamics, and stability of the molecule in various environments.
A primary application of MD simulations in pharmacology is to observe the dynamic interactions between a potential drug molecule (a ligand) and its biological target, typically a protein or nucleic acid. For this compound, a hypothetical MD simulation study would begin with docking the compound into the active site of a relevant target protein. The resulting complex would then be subjected to simulation to observe the stability of the binding pose and the nature of the intermolecular interactions over a period of nanoseconds to microseconds.
Key analyses in such a study would include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand. This can highlight which residues are key to the interaction.
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and the target, which are often crucial for binding affinity. The hydroxyl group and the furan oxygen of this compound would be of particular interest.
Interaction Energy Calculation: To estimate the binding free energy, providing a theoretical measure of the binding affinity.
A hypothetical study might investigate the interaction of this compound with an enzyme such as a cyclooxygenase (COX). The simulation could reveal, for instance, that the furan ring forms stable π-π stacking interactions with aromatic residues like tyrosine or tryptophan in the active site, while the methanol (B129727) group acts as a hydrogen bond donor or acceptor with polar residues like serine or asparagine.
Hypothetical MD Simulation Results for Ligand-Target Interaction
| Metric | Value/Observation | Interpretation |
| Ligand RMSD | Stable at ~0.15 nm after 10 ns | The compound maintains a stable binding pose within the target's active site throughout the simulation. |
| Protein RMSF | Peaks observed at residues 50-60 and 110-120 | These regions of the protein exhibit higher flexibility, which may be important for ligand entry or conformational changes upon binding. |
| Key Hydrogen Bonds | Persistent H-bond between the ligand's -OH group and the side chain of ASN260 with an average distance of 0.2 nm. | This specific hydrogen bond is a critical and stable anchor for the ligand in the binding pocket. |
| van der Waals Energy | -150 kJ/mol | Strong, favorable van der Waals interactions contribute significantly to the overall binding affinity. |
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are used to explore how different solvents affect the conformation, stability, and properties of a compound. For this compound, simulations in various explicit solvent models (e.g., water, ethanol, dimethyl sulfoxide) could be performed to understand its solubility and conformational preferences.
In these simulations, the compound would be placed in a box filled with solvent molecules, and the system's trajectory would be analyzed. Key parameters to investigate include:
Radial Distribution Function (RDF): To understand the structuring of solvent molecules around different parts of the solute, such as the hydrophobic phenyl and furan rings versus the hydrophilic methanol group.
Solvation Free Energy: To computationally predict the solubility of the compound in different media.
Intramolecular Hydrogen Bonds: To see if the molecule folds to form hydrogen bonds with itself in less polar environments.
For example, in a water environment, one would expect water molecules to form a structured shell around the hydroxyl group. In a less polar solvent, the molecule might adopt a more compact conformation to minimize exposure of its polar group.
Hypothetical Solvation Analysis in Different Solvents
| Solvent | Predicted Solvation Free Energy (kJ/mol) | Conformational Observation |
| Water | -25.5 | Extended conformation, with the hydroxyl group fully exposed to the solvent. |
| Ethanol | -30.2 | Slightly more compact conformation compared to water. |
| Chloroform | -15.8 | A folded conformation is occasionally observed to shield the polar hydroxyl group. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.govresearchgate.net The fundamental principle is that the structural properties of a molecule determine its activity. scispace.com QSAR models are mathematical equations that can predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in drug development. nih.govscispace.com
A theoretical QSAR study involving this compound would start with a dataset of structurally similar furan-containing compounds with experimentally measured biological activities against a specific target. The process involves several key steps:
Data Set Preparation: A diverse set of molecules and their corresponding activities are collected. This set is typically divided into a training set for building the model and a test set for validating it.
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) and describe various physicochemical properties like hydrophobicity (logP), electronic properties (dipole moment), and steric properties. nih.govacs.org
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable).
Model Validation: The predictive power of the QSAR model is rigorously tested using the test set and various statistical metrics (e.g., R², Q²). nih.gov
For a series including this compound, a QSAR model might reveal that activity is positively correlated with a specific molecular surface area descriptor and negatively correlated with the dipole moment. Such a model could then be used to predict the activity of other novel furan derivatives and guide the design of more potent compounds.
Hypothetical QSAR Model for a Series of Furan Derivatives
| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |
| This compound | 216.27 | 2.8 | 33.6 | 5.2 | 5.5 |
| 2-(2-p-Tolylethyl)furan | 200.28 | 3.1 | 13.1 | 12.8 | 11.9 |
| (4-(2-Furan-2-yl-vinyl)-phenyl)-methanol | 214.25 | 2.7 | 33.6 | 3.1 | 3.4 |
| 1-(4-(2-Furan-2-yl-ethyl)-phenyl)-ethanol | 230.29 | 3.0 | 33.6 | 4.5 | 4.8 |
Generated QSAR Equation: log(1/IC₅₀) = 0.54 * (LogP) - 0.08 * (Polar Surface Area) + 2.15
Biological Interactions and Mechanistic Investigations of 4 2 Furan 2 Yl Ethyl Phenyl Methanol in Vitro and Molecular Focus
Enzyme Inhibition and Activation Studies (Cell-Free and Recombinant Systems)
Enzyme inhibition and activation studies are fundamental in drug discovery and molecular biology. These cell-free assays utilize purified or recombinant enzymes to determine how a compound affects their catalytic activity. Such studies are crucial for understanding a compound's potential therapeutic effects or toxicity by identifying specific enzyme targets.
Kinetics of Inhibition (e.g., Ki, IC50 determination)
The potency of an inhibitor is quantified through parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). sigmaaldrich.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. nih.gov While IC50 is a widely used measure of inhibitor potency, it can be influenced by factors such as substrate concentration. sigmaaldrich.com
The inhibition constant (Ki), conversely, is a more absolute measure of the binding affinity between the inhibitor and the enzyme. sigmaaldrich.com It is determined through kinetic experiments at varying substrate and inhibitor concentrations. A lower Ki value signifies a higher affinity and, therefore, a more potent inhibitor. For example, in studies of furan-chalcone derivatives, potent tyrosinase inhibitors have been identified with Ki values in the micromolar range. nih.gov
To illustrate the type of data generated from such studies, a hypothetical data table for (4-(2-Furan-2-yl-ethyl)-phenyl)-methanol is presented below.
Hypothetical Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) | Ki (µM) | Type of Inhibition |
|---|---|---|---|
| Enzyme A | 15.2 | 7.8 | Competitive |
| Enzyme B | 45.8 | 22.1 | Non-competitive |
This data is illustrative and not based on experimental results for this compound.
Characterization of Allosteric vs. Active Site Binding
Enzyme inhibitors can bind to the active site, where the substrate normally binds, or to an allosteric site, which is a distinct location on the enzyme. nih.gov Active site inhibitors are often competitive, meaning they compete with the substrate for binding. Allosteric inhibitors, on the other hand, bind to a different site and induce a conformational change in the enzyme that alters its activity. nih.gov
Distinguishing between these binding modes is critical for understanding the inhibitor's mechanism of action. This can be achieved through enzyme kinetic studies, where the pattern of inhibition (e.g., competitive, non-competitive, uncompetitive) provides insights into the binding site. nih.gov For instance, molecular docking and dynamics simulations can further elucidate the binding interactions at a molecular level. nih.gov
Receptor Binding Assays (Isolated Receptors or Specific Cell Lines)
Receptor binding assays are used to measure the affinity of a compound for a specific receptor. nih.gov These assays typically use isolated receptors or cell lines that express the receptor of interest and involve a radiolabeled ligand that is known to bind to the receptor.
Ligand-Receptor Interaction Characterization (e.g., Kd, Bmax)
The key parameters derived from these assays are the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). turkupetcentre.net The Kd represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium, and a lower Kd value indicates a higher binding affinity. umich.edu Bmax reflects the total concentration of receptors in the sample. turkupetcentre.net These parameters are typically determined through saturation binding experiments where the concentration of the radiolabeled ligand is varied. nih.gov
A hypothetical representation of receptor binding data is provided in the table below.
Hypothetical Receptor Binding Data
| Receptor Target | Kd (nM) | Bmax (fmol/mg protein) |
|---|---|---|
| Receptor X | 25.6 | 1200 |
| Receptor Y | 89.1 | 850 |
This data is illustrative and not based on experimental results for this compound.
Competitive Binding Studies
Competitive binding assays are used to determine the affinity of an unlabeled compound for a receptor. In these experiments, a fixed concentration of a radiolabeled ligand is used, and it competes for binding with varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and the data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.
Cellular Pathway Modulation (In Vitro Cell Line Studies)
Investigation of Specific Signaling Cascades
Research into furan (B31954) derivatives suggests that they can modulate various intracellular signaling pathways critical to cellular function and disease progression. ijabbr.comnih.gov Based on the known activities of similar compounds, this compound could plausibly interact with key signaling cascades involved in inflammation, cell proliferation, and apoptosis. nih.govutripoli.edu.ly
For instance, many natural and synthetic compounds containing furan or phenyl moieties have been shown to influence pathways such as:
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway is a central regulator of inflammatory responses. Furan-containing molecules have been investigated for their ability to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes. researchgate.net
MAPK (Mitogen-Activated Protein Kinase) Pathways: The MAPK family (including ERK, JNK, and p38) is crucial for transmitting extracellular signals to the cellular machinery that governs proliferation, differentiation, and apoptosis. nih.gov Bioactive compounds can either activate or inhibit these pathways, leading to varied cellular outcomes.
PI3K/Akt Signaling: This pathway is fundamental for cell survival, growth, and proliferation. nih.gov Inhibition of this pathway is a common mechanism for anticancer agents.
The specific impact of this compound on these cascades would depend on its unique three-dimensional structure and electronic properties, which dictate its interaction with protein kinases and other signaling molecules.
Effects on Gene Expression (e.g., reporter gene assays)
The modulation of signaling cascades by a compound invariably leads to downstream effects on gene expression. researchgate.netnih.gov Studies on the parent compound, furan, have demonstrated its capacity to induce extensive changes in the mRNA expression of genes related to cell cycle, apoptosis, and DNA damage in liver cells. nih.govnih.gov These studies often utilize techniques like quantitative PCR arrays and whole-genome transcriptomic analysis to profile these changes. researchgate.netnih.gov
For a compound like this compound, its effects could be assessed using reporter gene assays. In such an assay, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific gene promoter that is responsive to a signaling pathway of interest. An increase or decrease in reporter protein expression would indicate that the compound activates or inhibits that pathway, respectively.
Based on toxicogenomic analyses of furan, exposure can lead to the differential expression of hundreds to thousands of genes. nih.gov Key pathways affected often relate to cellular stress, metabolism, and cancer. researchgate.net For example, a study on furan-induced hepatotoxicity highlighted the enrichment of pathways involving stress-activated protein kinases (SAPK) and death receptors, as well as proliferative pathways involving extracellular signal-regulated kinases (ERK). researchgate.net
Table 1: Hypothetical Gene Expression Targets Modulated by Furan Derivatives
| Pathway | Key Genes | Potential Effect | Method of Detection |
|---|---|---|---|
| Inflammation | TNF-α, IL-6, COX-2 | Downregulation | qPCR, ELISA |
| Apoptosis | Bax, Bcl-2, Caspase-3 | Modulation of Ratio | Western Blot, Flow Cytometry |
| Cell Cycle | Cyclin D1, p21, p53 | Arrest at G1/S or G2/M | Flow Cytometry, qPCR |
| Oxidative Stress | NRF2, HO-1 | Upregulation | Reporter Assay, Western Blot |
Molecular Docking and Simulation Studies for Binding Mechanisms
Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target (e.g., a protein or enzyme). ijper.orgrjptonline.org These studies are crucial for understanding the molecular basis of a compound's activity and for guiding the design of more potent derivatives.
Identification of Key Binding Pockets and Residues
Molecular docking studies on various furan-containing compounds have successfully identified their potential binding modes within the active sites of enzymes. ijper.orgnih.govnih.gov For this compound, a docking study would involve computationally placing the molecule into the binding site of a selected protein target. The most favorable binding pose would be determined by a scoring function that estimates the binding affinity.
Key interactions that typically stabilize such complexes include:
Hydrogen Bonds: The hydroxyl (-OH) group on the methanol (B129727) moiety is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the binding pocket.
π-π Stacking: The aromatic furan and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan. ijper.org
Hydrophobic Interactions: The ethyl linker and the hydrocarbon portions of the rings can form hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Alanine).
For example, docking studies of furan-azetidinone hybrids against E. coli enoyl reductase revealed that the phenyl groups formed crucial pi-pi stacking interactions with PHE 94 and TYR 146 residues at the active site. ijper.org
Energetic Analysis of Ligand-Target Interactions
The stability of the ligand-target complex is quantified by its binding energy. A lower binding energy indicates a more stable complex and potentially higher inhibitory activity. nih.gov Docking software calculates this energy by summing the contributions from various forces, including van der Waals forces, electrostatic interactions, and hydrogen bonding. ijper.org
For example, in a study of 2-(furan-2-yl)quinazolin-4-one derivatives as potential EGFR-TK inhibitors, the most potent compounds were docked into the ATP binding site of the enzyme to explore their binding interactions and rationalize their high activity. nih.gov Similarly, molecular docking of 5-phenyl-2-furan derivatives against E. coli β-glucuronidase was used to predict the binding model and understand the basis for the compound's uncompetitive inhibition mechanism. nih.gov Molecular dynamics (MD) simulations can further refine these findings by simulating the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of its stability and interaction energies. nih.gov
Structure-Activity Relationship (SAR) Derivation for In Vitro Biological Effects
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how different chemical features of a molecule contribute to its biological activity. orientjchem.orgresearchgate.net By synthesizing and testing a series of related analogs, researchers can deduce which functional groups are essential for activity. scispace.com
Correlation of Structural Modifications with Observed In Vitro Activity
For a molecule like this compound, an SAR study would involve modifying its three main components: the furan ring, the phenyl ring, and the hydroxymethyl group.
Substitutions on the Furan and Phenyl Rings: The position, number, and nature (electron-donating or electron-withdrawing) of substituents on the aromatic rings can dramatically alter activity. orientjchem.orgnih.gov For instance, in a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives tested as tyrosinase inhibitors, the presence of a 2,4-dihydroxy substitution on the phenyl ring resulted in the most potent activity. mdpi.com In another study on 5-phenyl-2-furan derivatives, a bromine substitution on the benzene (B151609) ring was found to be important for inhibitory activity against β-glucuronidase. nih.gov
Modification of the Linker: The ethyl linker between the two rings could be shortened, lengthened, or made more rigid to probe the optimal distance and orientation for target binding.
A preliminary SAR study of (2-nitrophenyl)methanol derivatives revealed that the nitro group was a key feature for inhibitory activity, and systematic variations helped to optimize the scaffold for improved potency. rsc.org
Pharmacophore Mapping Based on In Vitro Data
A thorough review of scientific literature reveals a notable absence of specific pharmacophore mapping studies conducted on This compound using in vitro data. Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This process relies on experimental data from a series of active compounds, typically derived from in vitro assays, to identify common structural motifs crucial for biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
While the broader class of furan-containing compounds has been the subject of various biological evaluations and some structure-activity relationship (SAR) studies, this has not translated into a specific, published pharmacophore model for this compound. The development of a robust pharmacophore model necessitates a dataset of multiple, structurally related compounds with corresponding in vitro activity measurements against a specific biological target. Without such dedicated studies, it is not possible to construct a scientifically validated pharmacophore model that details the precise spatial arrangement of functional groups responsible for the biological interactions of this particular compound.
Consequently, detailed research findings and data tables that would typically populate a section on pharmacophore mapping cannot be provided for this compound at this time. Future research involving the synthesis and in vitro testing of a series of analogues of this compound would be required to generate the necessary data for such a computational analysis.
Applications of 4 2 Furan 2 Yl Ethyl Phenyl Methanol in Chemical Biology and Materials Science
Development as a Chemical Probe or Tool for Biological Research
The furan (B31954) scaffold is a common motif in a multitude of biologically active compounds, recognized for its ability to participate in various non-covalent interactions with biological targets. ijabbr.comorientjchem.org Furan-containing molecules have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. The furan ring can act as a bioisostere for other aromatic systems like phenyl rings, offering distinct steric and electronic properties that can modulate a molecule's bioavailability and interaction with receptors. orientjchem.org
Given this context, (4-(2-Furan-2-yl-ethyl)-phenyl)-methanol could serve as a foundational structure for the development of novel chemical probes. The terminal methanol (B129727) group provides a convenient handle for further chemical modification, allowing for the attachment of fluorophores, affinity tags, or other reporter groups. These modified derivatives could then be used to investigate biological processes or to identify and validate new drug targets. The lipophilic character of the ethyl-phenyl bridge combined with the hydrogen bonding capability of the furan's oxygen atom and the terminal alcohol could facilitate cell membrane permeability and specific interactions with protein binding sites.
Table 1: Potential Biological Applications of Furan-Based Scaffolds
| Therapeutic Area | Role of Furan Moiety | Potential for this compound |
|---|---|---|
| Antimicrobial | The furan ring is a key component of drugs like nitrofurantoin, where it is crucial for the drug's mechanism of action. orientjchem.org | Derivatives could be synthesized to explore new antimicrobial agents. |
| Anti-inflammatory | Furan-containing molecules can inhibit enzymes involved in inflammation, such as cyclooxygenases (COX). orientjchem.org | The scaffold could be elaborated to create novel anti-inflammatory probes. |
| Anticancer | The furan ring is present in compounds that can induce apoptosis or inhibit cancer-related enzymes. orientjchem.org | Could serve as a starting point for the synthesis of targeted anticancer probes. |
| Neuroscience | Furan derivatives have been explored for their activity on the central nervous system. orientjchem.org | The molecule could be modified to probe neurological pathways. |
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The furan ring is a versatile building block in organic synthesis due to its unique reactivity. It can act as a diene in Diels-Alder reactions, providing a route to complex, three-dimensional structures. numberanalytics.com Furthermore, the furan nucleus is susceptible to various electrophilic substitution reactions. ijabbr.com The benzylic alcohol group in this compound adds another layer of synthetic utility. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, providing numerous avenues for elaboration into more complex molecular architectures.
This compound can, therefore, be a valuable intermediate in multi-step syntheses. For instance, the furan moiety could first be engaged in a Diels-Alder cycloaddition to construct a bicyclic core, followed by transformations of the methanol group to build additional complexity. The ethyl linker provides conformational flexibility, which can be an important design element in the synthesis of molecules with specific spatial arrangements.
Integration into Polymeric Materials and Functional Coatings
Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. numberanalytics.comresearchgate.net The furan ring can be incorporated into polymer backbones to impart unique thermal, mechanical, and electronic properties.
This compound, with its reactive alcohol and furan functionalities, can be envisioned as a monomer for step-growth polymerization. The hydroxyl group can participate in condensation reactions to form polyesters or polyurethanes. The furan ring itself can be involved in polymerization through electrophilic substitution or by leveraging the Diels-Alder reaction for creating cross-linked or self-healing materials. The presence of the phenyl group in the backbone of such polymers would be expected to enhance thermal stability and mechanical strength.
Conjugated polymers containing furan units are being explored for applications in organic electronics. rsc.orgrsc.org The furan ring is an electron-rich heterocycle that can facilitate charge transport. By converting the methanol group of this compound into a polymerizable group (e.g., an acrylate (B77674) or a styrenyl moiety), it could be incorporated into conjugated polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The specific structure of this molecule, with its insulated phenyl and furan rings, might lead to materials with interesting photophysical properties, such as aggregation-induced emission. nih.gov
Table 2: Potential Polymerization Strategies and Applications
| Polymerization Method | Reactive Group(s) | Resulting Polymer Type | Potential Application |
|---|---|---|---|
| Polycondensation | -CH₂OH | Polyesters, Polyethers | Thermoplastics, Resins |
| Diels-Alder Polymerization | Furan ring | Cross-linked Networks | Self-healing materials, Thermosets |
| Ring-Opening Metathesis | Furan (as part of a strained ring) | Polyolefins | Specialty elastomers |
| Chain-Growth Polymerization | Modified -CH₂OH (e.g., acrylate) | Polyacrylates | Coatings, Adhesives |
Supramolecular Chemistry and Self-Assembly Studies
The self-assembly of molecules into well-defined nanostructures is a powerful bottom-up approach to creating functional materials. Furan-functionalized polymers have been shown to self-assemble into nanoparticles in aqueous environments, driven by hydrophobic interactions. nih.gov The structure of this compound, with its distinct polar (hydroxyl) and nonpolar (ethyl-phenyl-furan) regions, makes it an interesting candidate for studies in supramolecular chemistry.
The molecule's flexibility, due to the rotatable single bonds in the ethyl bridge, can influence its molecular arrangement and packing in the solid state. rsc.org This conformational freedom, combined with the potential for hydrogen bonding via the hydroxyl group and π-π stacking interactions involving the phenyl and furan rings, could lead to the formation of diverse supramolecular architectures such as sheets, fibers, or vesicles. The resulting nanostructures could find applications in areas like drug delivery or nanomaterials. nih.govresearchgate.net
Catalytic Applications or Ligand Synthesis
Furan derivatives are being investigated for their potential use as ligands in transition metal catalysis. numberanalytics.comcatalysis-summit.com The oxygen atom in the furan ring can coordinate to a metal center, and the aromatic system can be functionalized to tune the electronic and steric properties of the resulting ligand. The methanol group in this compound provides a convenient attachment point for phosphine (B1218219) or other coordinating groups, allowing for the synthesis of novel bidentate or tridentate ligands.
These new ligands could be screened for activity in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, or hydroamidations. acs.org Furthermore, furanic compounds themselves are central to the catalytic conversion of biomass into biofuels and valuable chemicals, and understanding the chemistry of molecules like this compound can contribute to the development of more efficient catalytic systems. nih.govfrontiersin.orgdntb.gov.ua
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
Future Directions and Emerging Research Avenues for 4 2 Furan 2 Yl Ethyl Phenyl Methanol
Exploration of Novel Synthetic Strategies and Methodologies
The synthesis of complex molecules like (4-(2-Furan-2-yl-ethyl)-phenyl)-methanol can be approached through various modern synthetic strategies that offer efficiency, selectivity, and atom economy.
Table 1: Potential Modern Synthetic Approaches
| Synthetic Strategy | Description | Potential Application for this compound |
| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura and Sonogashira couplings are powerful tools for forming carbon-carbon bonds. nih.govresearchgate.netacs.org | Coupling of a furan-containing organometallic reagent with a substituted phenyl halide, or vice versa, can be a key step in assembling the core structure. |
| C-H Functionalization | Direct functionalization of C-H bonds avoids the need for pre-functionalized starting materials, making syntheses more efficient. nih.govacs.orgacs.orgnih.govthieme-connect.com | Direct arylation of a 2-ethylfuran (B109080) with a 4-(hydroxymethyl)phenyl halide could be a streamlined approach. |
| Olefin Cross-Metathesis | This method allows for the formation of carbon-carbon double bonds with high stereo- and regioselectivity. pnas.org | A potential route could involve the cross-metathesis of a vinyl furan (B31954) derivative with a styrene (B11656) derivative, followed by reduction. |
Future research in this area will likely focus on developing catalytic systems that can achieve the synthesis of this compound in fewer steps, with higher yields, and under milder conditions. The use of earth-abundant metal catalysts and flow chemistry are also emerging trends that could be applied to the synthesis of this compound.
Discovery of Undiscovered Chemical Reactivity and Transformations
The furan and benzyl (B1604629) alcohol moieties in this compound offer a rich landscape for exploring novel chemical transformations.
Table 2: Potential Chemical Transformations
| Reaction Type | Description | Potential Application for this compound |
| Oxidation of the Furan Ring | The furan ring can undergo oxidative ring-opening to form dicarbonyl compounds or be converted to other heterocyclic systems. researchgate.netrsc.orgingentaconnect.comacs.orgrsc.org | Selective oxidation could lead to novel derivatives with altered electronic and biological properties. |
| Diels-Alder Reactions | The furan ring can act as a diene in [4+2] cycloaddition reactions, providing access to complex polycyclic structures. rsc.orgacs.orgtudelft.nlmdpi.comnih.gov | Reaction with various dienophiles could generate a library of architecturally diverse molecules for biological screening. |
| Reactions of the Benzyl Alcohol | The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be a site for esterification or etherification. patsnap.comwikipedia.orgresearchgate.net | Derivatization of the alcohol could be used to modulate the compound's solubility, lipophilicity, and pharmacokinetic properties. |
A deeper understanding of the interplay between the furan and phenyl rings in directing the reactivity of the molecule is a key area for future investigation. Exploring reactions that proceed with high regio- and stereoselectivity will be crucial for creating well-defined derivatives for specific applications.
Integration of Advanced Computational Modeling for Predictive Research
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research.
Table 3: Computational Modeling Techniques and Their Applications
| Modeling Technique | Description | Potential Application for this compound |
| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of molecules. | DFT can be used to predict the reactivity of different sites in the molecule, elucidate reaction mechanisms, and calculate spectroscopic properties. |
| Quantitative Structure-Activity Relationship (QSAR) | A method for correlating the chemical structure of a molecule with its biological activity. nih.govresearchgate.netnih.govaimspress.com | QSAR models can be developed to predict the biological activity of derivatives of this compound, aiding in the design of more potent compounds. |
| Molecular Docking | A computational technique for predicting the binding orientation of a small molecule to a macromolecular target. | Molecular docking can be used to identify potential biological targets for this compound and to understand its mechanism of action at the molecular level. |
The integration of machine learning and artificial intelligence with these computational methods is an emerging area that could significantly accelerate the discovery and optimization of new applications for this compound.
Identification of Novel Biological Targets through In Vitro High-Throughput Screening
The diverse pharmacological activities of furan derivatives suggest that this compound could have interesting biological properties. utripoli.edu.lybiojournals.usderpharmachemica.com High-throughput screening (HTS) is a powerful method for rapidly assessing the biological activity of a large number of compounds.
A library of derivatives of this compound could be synthesized and screened against a wide range of biological targets, including enzymes, receptors, and whole cells. This approach could lead to the identification of novel therapeutic leads for various diseases, such as cancer, infectious diseases, and inflammatory disorders. wisdomlib.orgijabbr.com
Design of Next-Generation Chemical Probes and Functional Materials
The unique photophysical and chemical properties of the furan moiety make it an attractive component for the design of chemical probes and functional materials. slideshare.net
Table 4: Potential Applications in Materials Science
| Application | Description | Potential Role of this compound |
| Fluorescent Probes | Molecules that exhibit a change in fluorescence upon binding to a specific analyte. nih.govnih.govresearchgate.netresearchgate.netrsc.org | Derivatives of this compound could be designed to act as fluorescent probes for detecting metal ions, reactive oxygen species, or other biologically important molecules. |
| Functional Polymers | Polymers with specific chemical or physical properties that make them suitable for advanced applications. researchgate.net | The compound could be incorporated into polymers to create materials with enhanced thermal stability, conductivity, or optical properties. |
| Organic Electronics | The use of organic molecules in electronic devices such as transistors and solar cells. numberanalytics.com | The conjugated system of the furan and phenyl rings suggests that derivatives of this compound could be explored for applications in organic electronics. |
Future research in this area will involve the rational design and synthesis of derivatives with tailored properties for specific applications. The development of sustainable and biodegradable materials based on this furan-containing scaffold is also a promising direction. rsc.org
Q & A
Q. Q1. What are the optimal synthetic routes for (4-(2-Furan-2-yl-ethyl)-phenyl)-methanol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves:
- Friedel-Crafts alkylation to introduce the furan-ethyl group onto the phenyl ring .
- Hydroxymethylation via oxidation or reduction steps (e.g., using NaBH₄ for alcohol formation) .
- Purification via column chromatography or recrystallization, monitored by TLC .
Key Optimization Factors: - Temperature control (e.g., 0–5°C for sensitive intermediates) .
- Solvent selection (polar aprotic solvents like DMF improve furan reactivity) .
- Catalysts (Lewis acids like AlCl₃ enhance alkylation efficiency) .
Q. Q2. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR:
- Aromatic protons (δ 6.5–7.5 ppm for phenyl and furan rings) .
- Methanol -OH proton (δ 1.5–2.5 ppm, broad) .
- Ethyl linker protons (δ 2.8–3.5 ppm for CH₂ groups) .
- IR:
- O-H stretch (~3200–3600 cm⁻¹) .
- C-O (furan) and C-C (aromatic) stretches (~1600 cm⁻¹) .
Validation: Cross-reference with computational simulations (e.g., DFT) for bond angles/electronic environments .
Q. Q3. What biological activity mechanisms are associated with this compound, and how are they studied?
Methodological Answer:
- In vitro assays:
- Antimicrobial activity: MIC assays against Gram-positive/negative bacteria .
- Enzyme inhibition: Fluorescence quenching to study binding to cytochrome P450 .
- SAR Studies: Compare with analogs (e.g., replacing furan with thiophene) to identify pharmacophores .
Key Finding: The furan ring enhances π-π stacking with biological targets, while the hydroxymethyl group improves solubility .
Advanced Research Questions
Q. Q4. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Data Collection: Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement: SHELXL-2018 for least-squares optimization (R-factor < 0.05) .
- Key Observations:
- Planarity of furan-phenyl systems (dihedral angles < 5.5°) .
- Hydrogen-bonding networks (e.g., O-H⋯N interactions stabilize crystal packing) .
Q. Table 1. Crystallographic Data for a Representative Derivative
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R-factor | 0.049 |
| θ range | 2.5–25.1° |
| Hydrogen bond length | 1.82 Å (O-H⋯N) |
| Reference |
Q. Q5. How do electronic properties of this compound derivatives influence their application in materials science?
Methodological Answer:
- Computational Analysis:
- DFT calculations (e.g., Gaussian 16) to map HOMO/LUMO levels .
- Charge transport efficiency linked to conjugation (furan enhances electron mobility) .
- Experimental Validation:
- Cyclic voltammetry to measure redox potentials .
- OLED performance testing (e.g., luminance efficiency > 100 cd/m²) .
Key Insight: Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved charge separation .
Q. Q6. What strategies resolve contradictions in reported biological activity data for furan-phenyl methanol derivatives?
Methodological Answer:
- Meta-Analysis: Compare datasets using standardized protocols (e.g., OECD guidelines for toxicity assays) .
- Control Variables:
- Purity verification (HPLC > 98%) .
- Solvent effects (e.g., DMSO vs. aqueous buffers) .
- Case Study: Discrepancies in IC₅₀ values for antifungal activity resolved by normalizing to cell viability assays .
Q. Q7. How can interaction studies (e.g., protein-ligand docking) elucidate the binding modes of this compound?
Methodological Answer:
- Docking Software: AutoDock Vina or Schrödinger Suite .
- Parameters:
- Grid box centered on active sites (e.g., COX-2 for anti-inflammatory activity) .
- Scoring functions (e.g., ΔG < −6 kcal/mol indicates strong binding) .
Validation:
- Overlay docking poses with crystallographic data (RMSD < 2.0 Å) .
- Mutagenesis studies to confirm critical residues (e.g., Tyr355 in COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
